1,3-Dipropyl-8-p-sulfophenylxanthine, also known as DPSPX or 1,3-DSPX, belongs to the class of organic compounds known as xanthines . These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . It is a water-soluble adenosine receptor antagonist with slight selectivity for A1 receptors .
The molecular formula of 1,3-Dipropyl-8-p-sulfophenylxanthine is C17H20N4O5S . Its molecular weight is 392.43 .
While specific chemical reactions involving 1,3-Dipropyl-8-p-sulfophenylxanthine are not detailed in the available literature, it is known that DPSPX is a xanthine derivative .
1,3-Dipropyl-8-p-sulfophenylxanthine is derived from xanthine, a purine base found in many biological systems. Its classification as an antagonist of adenosine receptors places it within a broader category of compounds that influence cellular signaling by inhibiting the action of adenosine, a nucleoside involved in energy transfer and signaling in the brain and other tissues.
The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the following steps:
The molecular structure of 1,3-Dipropyl-8-p-sulfophenylxanthine features:
1,3-Dipropyl-8-p-sulfophenylxanthine can undergo various chemical reactions:
The primary mechanism of action involves antagonism at adenosine receptors:
The compound inhibits xanthine oxidase activity, leading to decreased uric acid levels. This action can potentially reduce oxidative stress within biological systems .
Due to its water solubility, 1,3-Dipropyl-8-p-sulfophenylxanthine exhibits favorable pharmacokinetic properties, allowing for effective distribution within biological systems .
1,3-Dipropyl-8-p-sulfophenylxanthine has several scientific applications:
1,3-Dipropyl-8-p-sulfophenylxanthine (CAS Registry Number 89073-57-4) is a synthetic xanthine derivative characterized by strategic substitutions that define its receptor affinity and solubility profile. The compound features:
Systematic IUPAC Name:4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid [3].
Common Synonyms:DPSPX, 8-(p-Sulfophenyl)-1,3-dipropylxanthine, or PSPX [4] [7].
Table 1: Molecular Identity of 1,3-Dipropyl-8-p-sulfophenylxanthine
| Property | Value |
|---|---|
| CAS Registry Number | 89073-57-4 |
| Molecular Formula | C₁₇H₂₀N₄O₅S |
| Molecular Weight | 392.43 g/mol |
| SMILES | CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(cc3)S(=O)(=O)O |
| InChI Key | IWALGNIFYOBRKC-UHFFFAOYSA-N |
Solubility:
Stability:
Crystallography:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Performance Liquid Chromatography (HPLC):
Table 2: Chromatographic and Spectral Properties
| Technique | Conditions/Markers |
|---|---|
| HPLC | Column: C18; Mobile Phase: 0.1 M triethylammonium acetate (pH 4.2)-methanol (30:70); Detection: 280 nm |
| UV-Vis | λₘₐₓ: 275–285 nm (in aqueous buffer) |
| ¹H NMR | Key peaks: 8.1 (d, 2H, ArH), 7.9 (d, 2H, ArH), 4.2 (t, 4H, N-CH₂), 1.6 (m, 4H, CH₂), 0.9 (t, 6H, CH₃) |
Structural Analog Comparison:
Functional Implications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7